5-(羟甲基)-L-脯氨酸

描述

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid, which is highly soluble in both water and organic solvents .

Synthesis Analysis

HMF can be produced from the dehydration of renewable carbohydrates (typically glucose/fructose-based monosaccharides, oligosaccharides, and polysaccharides) . The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention due to its mild reaction conditions, rapid reaction, and high conversion .Molecular Structure Analysis

The molecular structure of HMF derived humins was investigated using ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments .Chemical Reactions Analysis

HMF can undergo various transformations such as hydrogenation, oxidation, aldol condensation, rehydration, amination, polymerization, etherification, and decarbonylation . For instance, the silver-catalyzed oxidation of HMF to 5-hydroxymethyl-2-furancarboxylic acid (HFCA) was investigated using Ag/ZrO2 and Ag/TiO2 catalysts .Physical And Chemical Properties Analysis

The hydroxymethyl group has the same chemical formula as the methoxy group (−O−CH3) but differs only in the attachment site and orientation to the rest of the molecule .科学研究应用

立体化学和结构研究

羟脯氨酸的立体异构体(包括羟基-L-脯氨酸)自 20 世纪初以来一直是研究的主题,为立体化学和分子结构的理解做出了重大贡献。罗宾逊和格林斯坦(1952 年)的工作重点是各种羟脯氨酸异构体的立体化学,包括异羟基-L-脯氨酸 (Robinson & Greenstein, 1952)。

在蛋白质折叠和结构中的应用

羟基-L-脯氨酸在蛋白质折叠和结构中起着至关重要的作用。巴赫和高木(2013 年)的研究表明,合成脯氨酸类似物(如羟基-L-脯氨酸)对于研究细胞代谢和大分子合成很有价值。这些类似物还用于工业应用,例如基于微生物的 L-脯氨酸超量生产 (Bach & Takagi, 2013)。

酶促羟基化

Koketsu 等人(2015 年)详细介绍了 L-脯氨酸的酶促羟基化,包括羟基-L-脯氨酸的生成。该研究在生产用于制药的羟基化手性成分方面有应用 (Koketsu 等人,2015 年)。

生物化合物的合成

Westwood 和 Walker(1998 年)探索了使用反式-4-羟基-L-脯氨酸合成生物化合物。他们的研究重点是创建吡咯烷-L-核苷类似物,该类似物在抗病毒活性中具有潜在应用 (Westwood & Walker, 1998)。

区域和立体选择性合成

Curtis、Fawcett 和 Handa(2005 年)报道了由反式-4-羟基-L-脯氨酸合成 3-氨基-2-羟甲基-4-羟基吡咯烷,证明了区域和立体选择性在化学合成中的重要性 (Curtis, Fawcett, & Handa, 2005)。

羟化酶的表征

原和木野(2009 年)对将 L-脯氨酸转化为各种羟基-L-脯氨酸所涉及的羟化酶进行了表征。这项研究有助于了解用于生产药品的酶促过程 (Hara & Kino, 2009)。

脯氨酸衍生物中的分子内氢键

Teklebrhan 等人(2010 年)研究了葡萄糖基 3(S)-羟基-5-羟甲基脯氨酸杂化物中的分子内氢键。这项研究强调了羟甲基取代基在控制脯氨酰酰胺异构化中的重要性,这在肽模拟中至关重要 (Teklebrhan 等人,2010 年)。

化学合成中的选择性羟基化

Klein 和 Hüttel(2011 年)开发了一种使用脯氨酸羟化酶对 L-脯氨酸和 L-哌啶酸进行选择性羟基化的方法。该技术对于获取羟脯氨酸和其他羟基化环状氨基酸进行化学合成很有价值 (Klein & Hüttel, 2011)。

羟脯氨酸的微生物和酶促生产

原和木野(2020 年)回顾了用于生产各种羟脯氨酸(包括来自 L-脯氨酸的羟脯氨酸)的微生物和酶促过程。这项工作提供了利用微生物来源生产这些工业上重要的化合物的见解 (Hara & Kino, 2020)。

脯氨酸在晶体学和病毒蛋白中的应用

Pemberton 等人(2012 年)和 Eriksson 等人(1999 年)的研究证明了 L-脯氨酸在冷冻保护蛋白质晶体学中的应用以及羟脯氨酸在病毒蛋白中的存在。这些研究突出了脯氨酸衍生物更广泛的生物学和结构应用 (Pemberton 等人,2012 年); (Eriksson 等人,1999 年)。

安全和危害

未来方向

The utilization and development of biomass resources is an efficient solution to mitigate the fossil energy crisis. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . This could lead to the production of bio-based polymers obtained from furan-2,5-dicarboxylic acid (FDCA), replacing products from petrochemical resources and reducing CO2 emissions .

属性

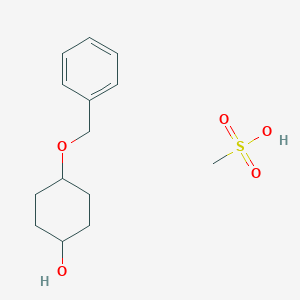

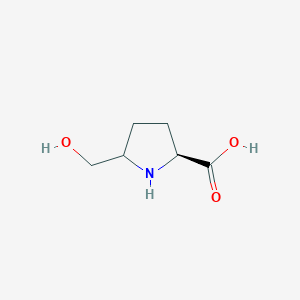

IUPAC Name |

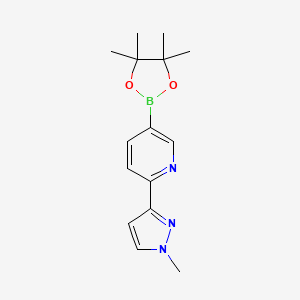

(2S)-5-(hydroxymethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c8-3-4-1-2-5(7-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4?,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVMUWLPFHMMTAX-AKGZTFGVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(N[C@@H]1C(=O)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50816835 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-L-proline | |

CAS RN |

61500-97-8 | |

| Record name | 5-(Hydroxymethyl)-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50816835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B1456518.png)

![4-(1-Oxa-2,8-diazaspiro[4.5]dec-2-en-3-yl)benzoic acid hydrochloride](/img/structure/B1456531.png)